molecular formula C19H19N5O3 B2822741 3-(4-Methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one CAS No. 1327574-53-7

3-(4-Methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one

Cat. No.: B2822741
CAS No.: 1327574-53-7
M. Wt: 365.393
InChI Key: PKSJNMLRGNKDHX-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the azetidine ring, followed by the introduction of the oxadiazole and pyrimidine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity, including potential interactions with enzymes and receptors.

    Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Its unique structure makes it a candidate for use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to fit into binding sites, modulating the activity of its targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives, oxadiazole-containing molecules, and pyrimidine-based compounds. Examples include:

  • 3-(4-Methoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one
  • 3-(4-Methoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)pentan-1-one

Uniqueness

What sets 3-(4-Methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one apart is its specific combination of functional groups, which confer unique chemical and biological properties

Biological Activity

The compound 3-(4-Methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one is a synthetic organic molecule that integrates various pharmacophores known for their biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 4-methoxyphenyl group,
  • A pyrimidin-2-yl moiety,
  • A 1,2,4-oxadiazol-5-yl ring,
  • An azetidin structure.

This combination of functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole and pyrimidine scaffolds. For instance:

  • In vitro Studies : Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:
    • IC50 values ranging from 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines were reported .
    • Specific derivatives demonstrated growth inhibition percentages (GP) of 98.74% against CNS cancer and 95.37% against breast cancer at a concentration of 10510^{-5} M .
  • Mechanisms of Action : The compound may induce apoptosis through the inhibition of key signaling pathways such as EGFR and Src kinases. For example, one derivative exhibited an IC50 of 0.24 µM against EGFR .

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives have also been investigated for their antimicrobial properties:

  • Broad-Spectrum Activity : Research indicates that oxadiazole-containing compounds exhibit significant antibacterial and antifungal activities. For instance, certain derivatives showed effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains like Escherichia coli .
  • Mechanistic Insights : The binding affinity of these compounds to bacterial target proteins has been evaluated through molecular docking studies, demonstrating their potential as novel antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompoundTargetIC50 (µM)Activity
Dhumal et al. (2016)Oxadiazole DerivativesMycobacterium bovis BCGNot specifiedStrong inhibition in active/dormant states
Desai et al. (2018)Pyridine-based OxadiazolesVarious bacteriaNot specifiedComparable activity to gentamicin
Arafa et al. (2023)Oxadiazole DerivativesCancer Cell Lines0.2757357Double potency compared to erlotinib

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-26-15-6-3-13(4-7-15)5-8-16(25)24-11-14(12-24)19-22-18(23-27-19)17-20-9-2-10-21-17/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSJNMLRGNKDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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